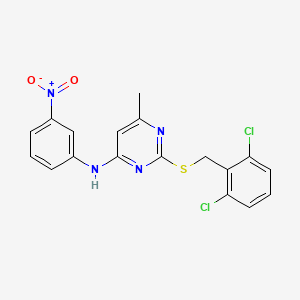
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The 2,6-dichlorobenzylthio group is introduced via a nucleophilic substitution reaction, where the chloride atoms are replaced by the thio group.
Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in chemical biology to study its effects on cellular processes and pathways.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
類似化合物との比較
Similar Compounds
2-((2,6-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.
2-((2,6-Dichlorobenzyl)thio)-N-(3-nitrophenyl)pyrimidin-4-amine: Similar structure but with variations in the substitution pattern.
Uniqueness
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is unique due to the presence of both the 2,6-dichlorobenzylthio and 3-nitrophenyl groups, which contribute to its distinct chemical and biological properties. These substituents may enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
特性
分子式 |
C18H14Cl2N4O2S |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H14Cl2N4O2S/c1-11-8-17(22-12-4-2-5-13(9-12)24(25)26)23-18(21-11)27-10-14-15(19)6-3-7-16(14)20/h2-9H,10H2,1H3,(H,21,22,23) |
InChIキー |
SQAMWOROYOWXOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC=C2Cl)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)

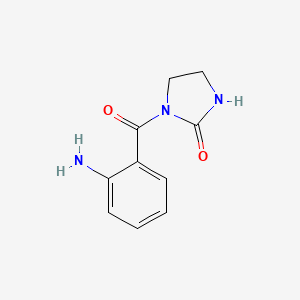
![[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine](/img/structure/B11772644.png)
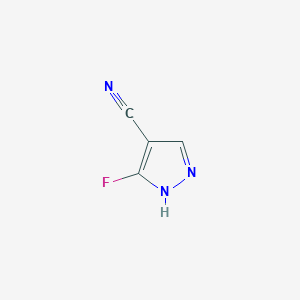
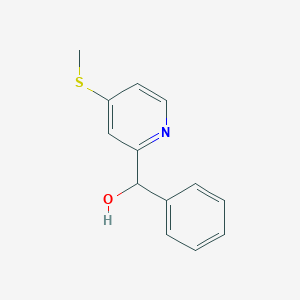
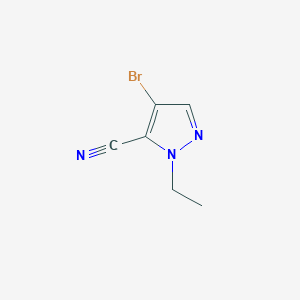
![2-Oxabicyclo[4.2.0]octan-7-amine](/img/structure/B11772658.png)
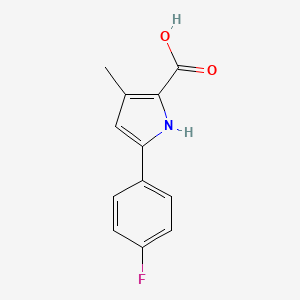
![3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772673.png)

![tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B11772678.png)

![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772685.png)
